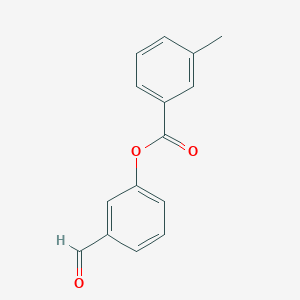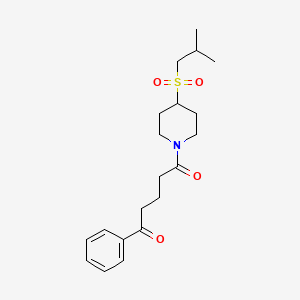
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is an organic compound that features a difluorocyclohexyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be synthesized by the fluorination of cyclohexane using reagents such as hydrogen fluoride or trifluoromethanesulfonic acid fluoride.
Attachment to the Butanamide Backbone: The difluorocyclohexyl group is then attached to the butanamide backbone through a series of condensation reactions involving intermediates like 4-oxo-4-phenylbutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include difluorocyclohexyl-substituted alcohols, amines, and carboxylic acids, which can be further utilized in various synthetic applications .
科学的研究の応用
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group can modulate the activity of these targets by altering their conformation and binding affinity. This modulation can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- N-(4,4-difluorocyclohexyl)nicotinamide
- N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide
Uniqueness
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of a difluorocyclohexyl group and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)10-8-13(9-11-16)19-15(21)7-6-14(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYFPOWSIBEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/new.no-structure.jpg)
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)
![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)

![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)
